molecular formula C11H17N3O2 B2416726 (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester CAS No. 887579-50-2

(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester

Cat. No.: B2416726
CAS No.: 887579-50-2
M. Wt: 223.276
InChI Key: INTNEUYNPHHOKA-UHFFFAOYSA-N
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Description

(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring and a carbamic acid tert-butyl ester moiety

Properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,7,12H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTNEUYNPHHOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves the reaction of 2-aminomethylpyridine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining the desired reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Synthesis Applications

1.1 Organic Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that facilitate the development of bioactive molecules. For example, it can be utilized in the synthesis of pyridine derivatives that exhibit biological activity .

1.2 Reaction Conditions
The synthesis of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves reactions under controlled conditions to ensure high yields. A notable method includes the use of sodium tetrahydroborate in tetrahydrofuran at room temperature, yielding up to 85% .

Synthesis Method Yield Reaction Conditions
Sodium tetrahydroborate reduction85%THF, 20°C, 4 hours
N-BuLi addition reaction64.9%-78°C to 0°C

Pharmaceutical Applications

2.1 Neuroprotective Effects
Research indicates that compounds related to (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester exhibit neuroprotective properties. For instance, derivatives have been shown to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research . The ability to reduce oxidative stress markers like TNF-α in astrocytes suggests potential therapeutic applications in neurodegenerative disorders.

2.2 Drug Development
The compound has been explored as a precursor for synthesizing drugs targeting various neurological conditions. Its derivatives are being investigated for their roles as acetylcholinesterase inhibitors, which are vital for treating diseases characterized by cholinergic dysfunctions .

Case Studies

3.1 In Vitro Studies
In vitro studies have demonstrated that certain derivatives of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester can protect astrocytes from amyloid-induced toxicity. These studies highlight the compound's potential role in developing treatments for Alzheimer's disease by targeting amyloid beta peptides .

3.2 In Vivo Models
In vivo experiments involving scopolamine-induced models have shown mixed results regarding the efficacy of these compounds in reducing cognitive decline. While some derivatives demonstrated protective effects in astrocytes, their bioavailability and effectiveness in brain tissue remain areas for further investigation .

Mechanism of Action

The mechanism of action of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamic acid ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine derivatives: These compounds share a similar aminomethyl group but differ in the ring structure.

    Piperidine derivatives: These compounds have a six-membered ring with a nitrogen atom, similar to the pyridine ring in the target compound.

Uniqueness

(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Biological Activity

(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its significance in pharmacology and biochemistry.

The synthesis of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves the reaction of 2-aminomethylpyridine with tert-butyl chloroformate under anhydrous conditions. The reaction is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The general reaction can be summarized as follows:

2 Aminomethylpyridine+tert butyl chloroformate(2Aminomethyl pyridin 4 YL)carbamic acid tert butyl ester+HCl\text{2 Aminomethylpyridine}+\text{tert butyl chloroformate}\rightarrow (2-\text{Aminomethyl pyridin 4 YL})-\text{carbamic acid tert butyl ester}+\text{HCl}

This compound exhibits a unique combination of functional groups, which can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

The biological activity of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamic acid moiety may undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, influencing cellular functions such as enzyme activity and cell signaling .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown its potential in inhibiting certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications in diseases characterized by dysregulated enzyme activity .

Case Studies and Research Findings

Several studies have evaluated the biological effects of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester:

  • Cell Viability and Cytotoxicity : In vitro studies demonstrated that this compound can affect cell viability in various cancer cell lines. For example, it was observed that at specific concentrations, the compound induced cell death through mechanisms distinct from traditional apoptosis, suggesting a unique cytotoxic profile .
  • Impact on Cell Cycle : Flow cytometry analyses revealed that treatment with (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester resulted in significant accumulation of cells in the G2/M phase of the cell cycle, indicating potential mitotic inhibition .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester, it is beneficial to compare it with structurally similar compounds:

Compound TypeKey FeaturesBiological Activity
2-Aminopyrimidine Derivatives Similar aminomethyl group; different ring structureModerate enzyme inhibition
Piperidine Derivatives Six-membered nitrogen-containing ringVarying cytotoxic effects
Indolyl-Pyridinyl Compounds Complex interactions with microtubulesPotent anticancer activity

The distinct combination of functional groups in (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester allows for versatile modifications and applications in research and therapeutic development .

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